Product packaging for Ethyl 5-fluoro-2-nitrobenzoate(Cat. No.:CAS No. 364-51-2)

Ethyl 5-fluoro-2-nitrobenzoate

Cat. No.: B1311645
CAS No.: 364-51-2
M. Wt: 213.16 g/mol
InChI Key: LNFCVLHYTOGQEK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO4 B1311645 Ethyl 5-fluoro-2-nitrobenzoate CAS No. 364-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCVLHYTOGQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450909
Record name Ethyl 5-fluoro-2-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-51-2
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Research Context in Contemporary Organic Chemistry

In the landscape of modern organic chemistry, Ethyl 5-fluoro-2-nitrobenzoate (B8730344) is primarily valued as a crucial building block. biosynth.com Its significance lies in its utility as an intermediate for creating more complex molecules with desired biological activities. The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring provides multiple reaction sites, allowing for diverse chemical transformations.

The compound is particularly instrumental in the development of new pharmaceutical agents. Researchers have explored its potential as a precursor for synthesizing compounds with antimicrobial and anticancer properties. The general mechanism often involves the chemical modification of Ethyl 5-fluoro-2-nitrobenzoate to produce derivatives that can interact with specific biological targets like enzymes and receptors. The nitro group, for instance, can be reduced to an amino group, a common functional group in many biologically active molecules.

Furthermore, its application extends to the agrochemical industry, where it is used in the synthesis of herbicides and insecticides. The inclusion of a fluorine atom is known to enhance the stability and bioavailability of the resulting agrochemical products, making them more effective.

Historical Perspectives on Halogenated Nitrobenzoate Esters

The study and use of halogenated nitroaromatic compounds have a long history in industrial chemistry. Nitroaromatic compounds, in general, are a major class of industrial chemicals. nih.gov Halogenated derivatives, including nitrophenols and their relatives, have historically been used as starting materials for a variety of products, including pesticides. nih.gov For instance, chloronitrobenzenes have been employed in the synthesis of pharmaceuticals. nih.gov

The synthesis of halogenated nitrobenzoate esters, such as the methyl ester of 5-chloro-2-nitrobenzoate, has been a subject of study for decades, with processes for their preparation being developed through the nitration of alkyl halobenzoates. google.com The development of methods for decarboxylative halogenation, a fundamental process for creating organic halides from carboxylic acids, also has a history spanning about 80 years. nih.gov

More recent advancements have focused on improving the synthesis of these compounds. For example, new methods for preparing ethyl 4-nitrobenzoate (B1230335) have been explored using natural zeolite catalysts and microwave or ultrasound irradiation to create more environmentally friendly processes. scirp.org The synthesis of specific isomers, such as 5-fluoro-2-nitrobenzoic acid, has also been optimized to reduce the presence of unwanted byproducts. google.com

Structural Features and Their Relevance in Chemical Synthesis

Established Synthetic Routes and Reaction Conditions

Esterification of 5-Fluoro-2-nitrobenzoic Acid

A direct and common method for synthesizing this compound is through the esterification of 5-fluoro-2-nitrobenzoic acid. This reaction typically involves treating the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄).

The general reaction is as follows:

5-Fluoro-2-nitrobenzoic Acid + Ethanol ⇌ this compound + Water

To drive the equilibrium towards the product side and maximize the yield, an excess of ethanol is often used. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be purified by techniques such as recrystallization from ethanol or column chromatography to remove any unreacted acid or byproducts.

Parameter Condition
Reactant5-Fluoro-2-nitrobenzoic Acid
ReagentEthanol
CatalystSulfuric Acid (H₂SO₄)
MonitoringThin-Layer Chromatography (TLC)
PurificationRecrystallization or Column Chromatography

Nitration of Ethyl 3-Fluorobenzoate (B1230327)

Another principal synthetic route is the nitration of ethyl 3-fluorobenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the fluorine atom and the ethyl ester group guide the incoming nitro group primarily to the 2-position relative to the ester.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com

Ethyl 3-fluorobenzoate + HNO₃/H₂SO₄ → this compound + Isomeric Byproducts + Water

For optimal results and to minimize side reactions, anhydrous or highly concentrated conditions are preferred. google.com The use of 100% sulfuric acid and 100% nitric acid can improve the yield and purity of the desired product. google.comgoogle.com The reaction temperature is a critical parameter and is carefully controlled, often in the range of -10 to +35 °C, to manage the exothermic nature of the reaction and to influence the isomer distribution. google.comgoogle.com Lower temperatures, for instance between -10 to +5 °C, can lead to a higher proportion of the desired 5-fluoro-2-nitro isomer. google.com

Parameter Condition
SubstrateEthyl 3-fluorobenzoate
Nitrating AgentMixture of concentrated HNO₃ and H₂SO₄
MediumAnhydrous or highly concentrated sulfuric acid
Temperature-10 to +35 °C (optimization can favor lower temperatures)

A significant challenge in the nitration of ethyl 3-fluorobenzoate is the formation of isomeric impurities, most notably ethyl 3-fluoro-2-nitrobenzoate. google.com Achieving high isomeric purity is crucial for the compound's use in subsequent pharmaceutical or agrochemical synthesis. google.com

While careful control of reaction conditions can minimize the formation of unwanted isomers, post-synthesis purification is often necessary. A highly effective method for separating the desired this compound from its isomers is melt crystallization . google.comgoogle.com This technique relies on the differences in the melting points of the isomers. For instance, a mixture containing 98.2% this compound and 1.8% ethyl 3-fluoro-2-nitrobenzoate can be purified to over 99.9% purity of the desired isomer through fractional melt crystallization. google.com The yield of the isomerically pure product can be significantly increased by recycling the intermediate fractions back into the crystallization process. google.com

Technique Description Outcome
Melt CrystallizationA purification method based on the fractional solidification of a melt.Can increase the purity of this compound to >99.9%. google.com

Other Preparative Approaches

While less common, other synthetic strategies can be employed. For instance, variations in the nitrating agent or the use of protecting groups on precursor molecules can be explored to achieve the desired substitution pattern. mdpi.com Additionally, alternative starting materials can be considered, though the two primary routes described above are the most established and widely reported in the literature.

Precursor Chemistry and Intermediate Compounds in Synthesis

The synthesis of this compound relies on the availability and purity of its key precursors.

5-Fluoro-2-nitrobenzoic Acid: This is the direct precursor for the esterification route. Its synthesis often starts from 3-fluorobenzoic acid, which is first nitrated to give a mixture of isomers, with 5-fluoro-2-nitrobenzoic acid being a major product. google.comgoogle.com The purification of this acid is critical for obtaining a pure final ester.

Ethyl 3-Fluorobenzoate: This is the starting material for the nitration route. It is typically prepared by the esterification of 3-fluorobenzoic acid with ethanol. The purity of ethyl 3-fluorobenzoate is important to avoid introducing impurities that could complicate the subsequent nitration and purification steps.

Role of 5-Fluoro-2-nitrobenzoic Acid as a Precursor

The most direct and common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-Fluoro-2-nitrobenzoic acid. This process, known as Fischer esterification, involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. A subsequent dehydration step yields the final ester product. To optimize the yield, an excess of ethanol is often used to shift the equilibrium towards the product side. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).

A patented process describes the preparation of isomerically pure this compound. google.com In one example, the process starts with an isomer mixture of 5-fluoro-nitrobenzoic acid ethyl ester, which is then purified. google.com Another example within the same patent details the catalytic reduction of the purified ester to obtain 5-fluoroanthranilic acid ethyl ester, demonstrating the utility of this compound as an intermediate. The yield for this reduction step is reported to be as high as 98.9% with a purity of 99.7%. google.com The precursor acid, 5-Fluoro-2-nitrobenzoic acid, can itself be synthesized by the nitration of 3-fluorobenzoic acid. google.com

Table 1: Synthesis of this compound from 5-Fluoro-2-nitrobenzoic Acid

Reactants Catalyst Key Conditions Monitoring Purification

This table summarizes the general conditions for the esterification of 5-Fluoro-2-nitrobenzoic acid.

Utilization of Related Halogenated Nitrobenzoates (e.g., Methyl 5-chloro-2-fluoro-3-nitrobenzoate, Ethyl 4-bromo-2-fluoro-5-nitrobenzoate)

The synthetic utility of this compound can be understood by examining related halogenated nitrobenzoates, which serve as versatile intermediates in the synthesis of complex organic molecules. These compounds, characterized by the presence of an ester, a nitro group, and one or more halogen atoms on the benzene ring, are valuable building blocks in medicinal chemistry and agrochemical research. smolecule.com

Methyl 5-chloro-2-fluoro-3-nitrobenzoate is a halogenated aromatic ester used as an intermediate in chemical synthesis. Its functional groups—ester, nitro, chloro, and fluoro—provide multiple reaction sites for further chemical modifications. The electron-withdrawing nature of these substituents influences the reactivity and stability of the molecule. Key reactions involving this compound include:

Nucleophilic Aromatic Substitution: The chloro and fluoro substituents can be replaced by various nucleophiles under specific reaction conditions.

Reduction: The nitro group is readily reduced to an amino group using standard reducing agents, such as hydrogen gas with a catalyst. This transformation is crucial for building more complex structures, often used in the development of enzyme inhibitors.

Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid.

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate is another related compound that serves as an important synthetic intermediate. smolecule.com Similar to the other analogues, its reactivity is defined by its functional groups. The presence of bromine, fluorine, and a nitro group makes it a candidate for creating derivatives with potential biological activity. smolecule.com The bromine and fluorine atoms can undergo nucleophilic substitution reactions, while the nitro group can be reduced to an amine. This functionality allows for its use as a starting material in diverse synthetic pathways for pharmaceuticals and specialty chemicals. smolecule.com

The study of these related compounds highlights the synthetic potential embedded in the structure of this compound. The presence of the fluorine atom, the nitro group, and the ethyl ester function allows for a variety of chemical transformations, making it a key precursor for a range of target molecules.

Table 2: Properties and Reactivity of Related Halogenated Nitrobenzoates

Compound Molecular Formula Key Functional Groups Common Reactions
Methyl 5-chloro-2-fluoro-3-nitrobenzoate C₈H₅ClFNO₄ Methyl Ester, Chloro, Fluoro, Nitro Nucleophilic Substitution, Nitro Reduction, Ester Hydrolysis

This table provides a comparative overview of the functional groups and reactivity of similar chemical intermediates.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Fluoro-2-nitrobenzoic Acid
Ethanol
Sulfuric Acid
Methyl 5-chloro-2-fluoro-3-nitrobenzoate
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate
3-fluorobenzoic acid

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for this compound, enabling the introduction of various nucleophiles onto the aromatic ring.

Influence of Fluoro and Nitro Substituents on Reactivity

The presence of both a fluoro and a nitro group significantly influences the reactivity of the benzene ring towards nucleophilic attack. The nitro group, being strongly electron-withdrawing, activates the ring for SNAr reactions. This effect is most pronounced at the ortho and para positions relative to the nitro group. The fluorine atom, also an electron-withdrawing group, further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution. The combined electron-withdrawing nature of these substituents facilitates the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

In comparison to other halogens, fluorine is generally a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond. researchgate.net However, the relative reactivity of halogens can be influenced by the nature of the nucleophile and the specific reaction conditions. researchgate.netresearchgate.net For instance, in some cases, chlorine can be more reactive than fluorine in certain SNAr reactions. researchgate.net

Regioselectivity in Nucleophilic Displacements

The positions of the fluoro and nitro groups on the benzene ring dictate the regioselectivity of nucleophilic displacement reactions. In this compound, the fluorine atom is located at the 5-position, which is para to the activating nitro group at the 2-position. This para relationship strongly favors the displacement of the fluorine atom by nucleophiles. Common nucleophiles used in these reactions include amines and thiols, typically in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. The reaction with amines leads to the formation of ethyl 5-(amino)-2-nitrobenzoate derivatives, while reaction with thiols yields ethyl 5-(thio)-2-nitrobenzoate derivatives.

It is worth noting that while the fluorine at the 5-position is the primary site of nucleophilic attack, the potential for substitution at other positions or of the nitro group itself exists, though it is generally less favored. researchgate.net The specific outcome of the reaction depends on a variety of factors, including the strength and nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to valuable amino derivatives.

Formation of Amino Derivatives (e.g., 5-fluoro-2-aminobenzoate)

The reduction of the nitro group in this compound yields ethyl 5-fluoro-2-aminobenzoate. google.com This transformation is a crucial step in the synthesis of various biologically active molecules. The resulting amino group can then participate in a wide range of further chemical reactions, such as diazotization, acylation, and alkylation, allowing for the construction of more complex molecular architectures.

Catalytic Hydrogenation and Other Reducing Agents

Catalytic hydrogenation is a common and efficient method for the reduction of the nitro group. google.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A patent describes the catalytic reduction of isomerically pure this compound to yield ethyl 5-fluoro-2-aminobenzoate with a purity of 99.7% and a yield of 98.9%. google.com

Other reducing agents can also be employed to achieve this transformation. For example, iron powder in the presence of an acid like hydrochloric acid is a classic and effective method for nitro group reduction. Tin(II) chloride is another commonly used reducing agent for this purpose. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Reaction Reagents and Conditions Product Reference
Catalytic HydrogenationH₂, Pd/CEthyl 5-fluoro-2-aminobenzoate google.com
Metal/Acid ReductionFe, HClEthyl 5-fluoro-2-aminobenzoate

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can undergo hydrolysis and transesterification reactions, providing pathways to the corresponding carboxylic acid or other esters. google.commasterorganicchemistry.com

Ester hydrolysis can be carried out under either acidic or acidic conditions. google.com Acid-catalyzed hydrolysis, for instance, using an aqueous mineral acid like hydrochloric acid, will convert the ethyl ester to the corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. google.com A specific example from a patent details the hydrolysis of this compound using 20% hydrochloric acid and glacial acetic acid at 100°C for 20 hours. google.com

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comgoogle.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound. The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com The rate of hydrolysis and transesterification can be influenced by the electronic effects of the substituents on the benzene ring. nih.gov

Reaction Reagents and Conditions Product Reference
Acid-catalyzed Hydrolysis20% HCl, Acetic Acid, 100°C5-Fluoro-2-nitrobenzoic acid google.com
TransesterificationAlcohol, Acid or Base CatalystCorresponding new ester masterorganicchemistry.comgoogle.com

Other Characteristic Reactions

The chemical behavior of this compound in oxidation reactions is largely dictated by the electronic properties of its constituent functional groups. The benzene ring is substituted with two strongly electron-withdrawing groups: a nitro group (-NO₂) at the ortho position and a fluorine atom (-F) at the meta position relative to the nitro group. This substitution pattern significantly deactivates the aromatic ring, making it highly resistant to oxidative degradation under typical laboratory conditions. nih.gov

The electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, diminishes the electron density of the aromatic system. This reduced electron density makes the ring less susceptible to attack by electrophilic oxidizing agents, which are common reagents for the oxidation of aromatic compounds. nih.gov Consequently, reactions that would typically lead to the hydroxylation or cleavage of an aromatic ring are not characteristic of this compound.

While the aromatic core is robust, the functional groups themselves present theoretical sites for oxidation, although such reactions are not commonly reported for this specific molecule. The nitro group is already in a high oxidation state and is generally not susceptible to further oxidation. The ethyl ester group, specifically the ethyl chain, could potentially be a site for oxidation; however, this would require harsh reaction conditions that would likely lead to the degradation of the molecule.

Research into the specific oxidation reactions of this compound is not extensively documented in publicly available literature. The focus of studies involving this compound and its parent acid, 5-fluoro-2-nitrobenzoic acid, is often on reductive transformations of the nitro group to an amino group, which is a key step in the synthesis of various biologically active molecules, including pharmaceuticals. atamanchemicals.com For instance, the synthesis of 5-fluoro-2-nitrobenzoic acid itself can be achieved through the oxidation of 5-fluoro-2-nitrotoluene, highlighting that the methyl group is more susceptible to oxidation than the nitro-substituted aromatic ring. organic-chemistry.org

In the broader context of nitroaromatic compounds, their resistance to oxidation is a known characteristic. nih.gov Any oxidative transformation would likely require specialized reagents or reaction conditions that can overcome the high activation energy barrier imposed by the deactivated ring system.

Due to the limited specific research on the oxidation of this compound, a detailed data table of characteristic oxidation reactions cannot be provided. The general consensus from the study of similarly structured nitroaromatic compounds is a pronounced stability against oxidation.

Spectroscopic and Structural Characterization Techniques for Ethyl 5 Fluoro 2 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For fluorinated compounds like Ethyl 5-fluoro-2-nitrobenzoate (B8730344), the presence of the fluorine atom provides an additional diagnostic layer through spin-spin coupling.

¹H NMR Spectral Analysis: Aromatic Proton Signals and Fluorine Coupling

The proton NMR (¹H NMR) spectrum of Ethyl 5-fluoro-2-nitrobenzoate displays distinct signals corresponding to the ethyl group and the three protons on the aromatic ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other.

The aromatic region is more complex due to the influence of the fluorine and nitro substituents. The fluorine atom couples with adjacent protons, leading to characteristic splitting patterns. researchgate.net Typical ortho (³JHF) and meta (⁴JHF) coupling constants provide valuable information for assigning the signals. wisc.edu For instance, the proton ortho to the fluorine atom will appear as a doublet of doublets due to coupling with both the fluorine atom and the adjacent proton. youtube.com The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the nitro group and the fluorine atom, which tend to shift the signals to a lower field (higher ppm). wisc.edu

Table 1: Representative ¹H NMR Data for Substituted Benzoates Note: This table provides general chemical shift ranges for protons in similar chemical environments. Specific values for this compound may vary based on solvent and experimental conditions.

Proton Assignment Chemical Shift (δ, ppm) Range Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 7.0 - 8.5 m (multiplet) -
Ethyl (-OCH₂CH₃) 4.2 - 4.4 q (quartet) ~7.1

¹³C NMR Spectral Analysis: Carbon Environments and Fluorine Effects

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring.

The presence of the fluorine atom significantly impacts the ¹³C NMR spectrum through carbon-fluorine coupling (JCF). The carbon directly bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF). Carbons that are two (C-4, C-6), three (C-1, C-3), and four bonds (C-2) away will show progressively smaller coupling constants (²JCF, ³JCF, and ⁴JCF, respectively). researchgate.net This coupling pattern is highly diagnostic for confirming the position of the fluorine substituent on the aromatic ring.

Table 2: Expected ¹³C NMR Resonances and Fluorine Coupling Effects Note: This table illustrates the expected signals and the influence of fluorine coupling. Exact chemical shifts and coupling constants require experimental data.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C=O (Ester) ~165 Yes (⁴JCF)
C-2 (C-NO₂) ~148 Yes (³JCF)
C-5 (C-F) ~160 Yes (¹JCF, large)
Aromatic C-H 115 - 135 Yes (²JCF, ³JCF)
-OCH₂CH₃ ~62 No

Fluorine NMR (¹⁹F NMR) for Structural Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would typically show a single primary signal, as there is only one fluorine atom in the molecule. The precise chemical shift of this signal is indicative of the electronic environment created by the ortho-nitro and meta-ester groups. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6), providing further confirmation of the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester and nitro functional groups.

Characteristic Vibrations of Ester Carbonyl Group

The ester functional group in this compound gives rise to several characteristic peaks in the IR spectrum. The most prominent of these is the strong C=O stretching vibration. For aromatic esters, this peak typically appears in the region of 1725-1705 cm⁻¹. The exact position can be influenced by the electronic effects of the other ring substituents. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Nitro Group Asymmetric and Symmetric Stretching Frequencies

The nitro (-NO₂) group is readily identified by two strong and distinct stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, these are:

Asymmetric N-O stretch: A strong absorption band typically found in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric N-O stretch: A strong absorption band that appears at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The presence of these two intense bands in the IR spectrum is a definitive indicator of the nitro group in the molecule. spectroscopyonline.com

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1725 - 1705 Strong
Ester C-O Stretch 1300 - 1000 Strong
Nitro Asymmetric N-O Stretch 1550 - 1475 Strong
Nitro Symmetric N-O Stretch 1360 - 1290 Strong
Aromatic C-H Stretch ~3100 - 3000 Medium
Aromatic C=C Stretch ~1600 - 1450 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information about a compound's molecular weight and elemental composition, and its fragmentation patterns offer insights into the molecular structure.

Molecular Ion Confirmation and Fragmentation Patterns

For this compound (C₉H₈FNO₄), the theoretical molecular weight is approximately 213.16 g/mol . In a mass spectrometry experiment, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to this mass.

While no specific experimental data for this compound is available, a predicted fragmentation pattern can be hypothesized based on the general principles of mass spectrometry for aromatic esters and nitro compounds. Common fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester bond could result in the loss of an ethoxy radical, leading to a prominent acylium ion peak [M - 45]⁺.

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement could lead to the elimination of ethylene, resulting in a fragment ion peak [M - 28]⁺.

Cleavage of the nitro group (-NO₂): Fragmentation involving the nitro group could lead to peaks corresponding to [M - 46]⁺.

Loss of carbon monoxide (-CO): Subsequent fragmentation of the aromatic ring could involve the loss of CO, showing a peak at [M - 28]⁺ from a different pathway.

Without experimental spectra, confirmation of these pathways and the relative intensities of the fragment ions for this compound cannot be definitively stated.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (Theoretical)
[M]⁺ [C₉H₈FNO₄]⁺ 213
[M - C₂H₅O]⁺ [C₇H₃FNO₃]⁺ 168
[M - NO₂]⁺ [C₉H₈FO₂]⁺ 167

This table is based on theoretical fragmentation patterns and is not derived from experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₉H₈FNO₄ by measuring its exact mass. The theoretical exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value, with a very low margin of error (typically in parts per million, ppm). However, no published HRMS data for this specific compound could be located.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

The successful application of this technique requires growing a suitable single crystal of the compound, a process that is not always straightforward. A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Intermolecular Interactions and Supramolecular Assembly

In the absence of a crystal structure, any discussion of the specific intermolecular interactions and supramolecular assembly of this compound is purely speculative. However, based on the functional groups present in the molecule (a nitro group, a fluorine atom, and an ester), one could anticipate the presence of several types of non-covalent interactions in the crystal lattice. These could include:

C-H···O hydrogen bonds: Interactions between aromatic or ethyl C-H groups and the oxygen atoms of the nitro or ester groups.

π-π stacking: Interactions between the electron-deficient nitro-substituted aromatic rings.

Halogen interactions: Potential C-F···O or C-F···π interactions involving the fluorine atom.

Due to a lack of specific scientific literature and public data concerning the computational and theoretical investigations of this compound, a detailed article covering the requested topics cannot be generated at this time.

Extensive searches for scholarly articles and research data pertaining to Density Functional Theory (DFT) calculations, molecular orbital analysis, and conformational analysis specifically for this compound did not yield sufficient information to populate the requested sections and subsections with scientifically accurate and thorough content. The available information is primarily limited to supplier specifications and general properties of related, but distinct, chemical compounds.

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Computational Chemistry and Theoretical Investigations of Ethyl 5 Fluoro 2 Nitrobenzoate

Non-Linear Optical (NLO) Properties Prediction

The prediction of Non-Linear Optical (NLO) properties of a molecule like Ethyl 5-fluoro-2-nitrobenzoate (B8730344) is primarily accomplished through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. These studies are crucial for identifying potential applications in optoelectronics, such as in optical switching and signal processing.

The NLO response of an organic molecule is fundamentally linked to its electronic structure, particularly the presence of a π-conjugated system and electron-donating and electron-accepting groups. In Ethyl 5-fluoro-2-nitrobenzoate, the benzene (B151609) ring acts as the π-conjugated bridge. The nitro group (-NO2) is a strong electron-withdrawing group, while the fluorine atom (-F) is also electronegative. The ethyl ester group (-COOCH2CH3) has a more complex electronic effect. The interplay of these substituents on the benzene ring is expected to induce significant intramolecular charge transfer, a key factor for NLO activity.

Theoretical calculations would typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of NLO Properties: Once the geometry is optimized, key NLO-related properties are calculated. These include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): This is the primary measure of the second-order NLO response. A high β value suggests a strong NLO activity.

The presence of the nitro group is known to significantly enhance the first hyperpolarizability in many organic molecules due to its strong electron-accepting nature, which facilitates charge transfer. The fluorine atom's effect can be more nuanced, potentially influencing the electronic properties and stability of the molecule.

A hypothetical data table for the predicted NLO properties of this compound, based on DFT calculations, would be structured as follows:

PropertySymbolCalculated Value (a.u.)
Dipole MomentμValue
Mean Polarizability<α>Value
First Hyperpolarizabilityβ_totValue

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Molecular Docking Studies (in silico ligand-protein interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This in silico method is fundamental in drug discovery and design for predicting the binding affinity and mode of interaction between a small molecule and a target protein. cncb.ac.cn

For this compound, molecular docking studies would be conducted to explore its potential to interact with various protein targets. The process generally involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Schrödinger, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). The resulting protein-ligand complexes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The specific functional groups of this compound would play a crucial role in its binding interactions. The oxygen atoms of the nitro and ester groups could act as hydrogen bond acceptors, while the aromatic ring could participate in π-π stacking or hydrophobic interactions. The fluorine atom can also form halogen bonds or other non-covalent interactions.

A hypothetical molecular docking results table for this compound with a specific protein target might look like this:

Protein Target (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
e.g., AcetylcholinesteraseValuee.g., TRP84, TYR130, PHE330Hydrogen Bond, π-π Stacking, Hydrophobic Interaction
e.g., Cyclooxygenase-2Valuee.g., ARG120, TYR355, VAL523Hydrogen Bond, van der Waals, Hydrophobic Interaction

Note: The data in this table is illustrative. The actual binding affinities and interacting residues would depend on the specific protein target and the results of the docking simulation.

Such in silico studies provide valuable insights into the potential biological activity of a compound and can guide further experimental research. researchgate.net

Applications As a Key Intermediate and Building Block in Synthetic Organic Chemistry

Synthesis of Advanced Organic Intermediates

Ethyl 5-fluoro-2-nitrobenzoate (B8730344) serves as a crucial building block for the synthesis of a variety of advanced organic intermediates, which are subsequently used in the production of pharmaceuticals and agrochemicals. cymitquimica.com The true synthetic potential of this compound is often unlocked through the chemical modification of its nitro group.

One of the most common and vital transformations is the reduction of the 2-nitro group to an amino group (-NH2). This reaction converts the ethyl 5-fluoro-2-nitrobenzoate into an ethyl 2-amino-5-fluorobenzoate derivative. This resulting substituted anthranilate is a highly valuable intermediate because it contains two reactive sites—the amine and the ester—which can be used to construct a wide array of more complex molecular architectures, particularly heterocyclic ring systems. The parent acid, 5-fluoro-2-nitrobenzoic acid, is recognized as a key intermediate that, following reduction to the corresponding anthranilic acid, is used to produce a range of active pharmaceutical ingredients. google.com

The presence of the fluorine atom is also significant. Incorporating fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Therefore, intermediates derived from this compound are highly sought after in medicinal chemistry.

Table 1: Key Transformation of this compound

Starting MaterialTransformationProduct (Intermediate)Significance
This compoundReduction of nitro groupEthyl 2-amino-5-fluorobenzoatePrecursor for heterocyclic synthesis

Scaffold for Heterocyclic Compound Synthesis

The molecular framework of this compound is an ideal scaffold for building various heterocyclic compounds, which are core components of many pharmaceutical drugs. After the initial reduction of the nitro group to an amine, the resulting ethyl 2-amino-5-fluorobenzoate can undergo a variety of cyclization reactions with other reagents to form fused ring systems.

Research on analogous compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the versatility of this type of scaffold. This related molecule has been successfully used as a starting material for the synthesis of a diverse range of condensed nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. acs.orgnih.gov These findings strongly suggest that this compound can be employed in similar synthetic strategies to access a wide variety of heterocyclic systems.

Derivatization Strategies for Drug-Like Molecule Libraries

In modern drug discovery, the ability to rapidly generate a large number of structurally related compounds, known as a molecular library, is essential for screening and identifying new drug candidates. This compound is well-suited as a starting scaffold for the creation of such libraries.

A powerful strategy for this purpose is solid-phase synthesis. By analogy with closely related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid, the this compound scaffold can be attached to a solid support (a resin). acs.orgnih.gov Once anchored, a series of chemical reactions can be performed in sequence. For example, the nitro group can be reduced to an aniline, which can then be reacted with a diverse set of building blocks. Subsequent cyclization reactions would then yield a library of different heterocyclic compounds, each attached to the solid support. This method is highly efficient and allows for the systematic modification of the molecular structure to explore the chemical space and optimize biological activity. acs.org

Synthesis of Quinazolinones and Benzodiazepinones

Quinazolinones and benzodiazepinones are two classes of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. This compound is a potential precursor for these important scaffolds.

The synthesis of these structures typically involves the use of a 2-aminobenzoic acid derivative as a key intermediate. By reducing the nitro group of this compound, the required 2-amino functionality is generated. This intermediate can then be reacted with appropriate reagents to form the desired heterocyclic ring. For instance, reaction with an amino acid derivative followed by cyclization can lead to the formation of a benzodiazepinone ring. Research on the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid has demonstrated its successful use in synthesizing both quinoxalinones and benzodiazepinediones, highlighting the viability of this synthetic pathway. acs.orgnih.gov

Formation of Oxazepines and Dibenzazocines

While this compound is a versatile precursor for many five- and six-membered heterocyclic rings, its application in the synthesis of larger seven- or eight-membered rings like oxazepines and dibenzazocines is less documented. The synthesis of these larger ring systems often presents unique challenges related to ring strain and unfavorable cyclization kinetics.

Notably, research on the closely related scaffold, 4-chloro-2-fluoro-5-nitrobenzoic acid, reported an unsuccessful attempt to prepare an eight-membered benzodiazocine ring. acs.orgnih.gov This suggests that while not impossible, the formation of these larger heterocyclic structures from this class of precursors may require specialized reaction conditions or multi-step synthetic routes to overcome the inherent difficulties in their formation.

Incorporation into Fluoroquinolone Derivatives

Fluoroquinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase. google.com The synthesis of the core quinolone ring structure often relies on substituted fluoroaromatic precursors. This compound represents a potential starting material for the construction of these important antibacterial agents.

Patents have described the use of very similar compounds, such as methyl 4-bromo-5-fluoro-2-nitrobenzoate, as intermediates in the synthesis of novel quinolone derivatives. google.com The general strategy involves using the nitrobenzoate derivative to construct one of the rings of the quinolone core. The fluorine atom at the 5-position is a common feature in many potent fluoroquinolone antibiotics, making this compound a relevant and valuable building block for this application.

Precursor for Pharmacologically Active Scaffolds

The primary application of this compound in organic synthesis is as a precursor to create scaffolds that possess pharmacological activity. The various heterocyclic systems that can be synthesized from this starting material are themselves foundational structures in a multitude of approved drugs and clinical candidates.

For example, fluorinated benzoic acid derivatives have been used in the synthesis of HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells. ossila.com The heterocyclic cores mentioned previously, such as quinazolinones, benzodiazepinones, and fluoroquinolones, are all well-established pharmacologically active scaffolds. By providing an efficient entry point to these and other molecular architectures, this compound plays a crucial role in the discovery and development of new therapeutic agents. google.com

Table 2: Heterocyclic Scaffolds Potentially Derived from this compound

Heterocyclic ClassPotential Pharmacological Activity
BenzimidazolesAntiviral, Anticancer, Antihypertensive
BenzodiazepinonesAnxiolytic, Sedative, Anticonvulsant
QuinazolinonesAnticancer, Anti-inflammatory, Anticonvulsant
FluoroquinolonesAntibacterial

Development of STING Agonists from Related Structures

The stimulator of interferon genes (STING) pathway is a significant target in cancer immunotherapy for its role in activating the innate immune response. Research into small-molecule STING agonists has utilized structures closely related to this compound. For instance, a synthetic route to potent STING agonists began with methyl 4-bromo-5-fluoro-2-nitrobenzoate, a structural analog. The synthesis involved a Sonogashira reaction followed by the reduction of the nitro group to an amine. This amine is a critical functional group for constructing the final agonist molecule. This demonstrates that the fluoronitrobenzoate scaffold is a viable starting point for developing novel, systemically effective STING agonists for cancer therapy.

Synthesis of Anthranilic Acid Derivatives and FUBP1 Inhibitors

A primary application of this compound is in the synthesis of anthranilic acid (2-aminobenzoic acid) derivatives. This transformation is typically achieved through the chemical reduction of the nitro group at the 2-position to an amine. The resulting compound, ethyl 5-fluoroanthranilate, is a valuable building block for a wide range of biologically active molecules. acs.org

Recent studies have identified anthranilic acid derivatives as promising inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). acs.orgnih.govnih.gov FUBP1 is a protein that regulates the transcription of critical genes involved in cell proliferation, such as c-Myc, making it an attractive target for anticancer drug development. nih.govnih.gov Specific derivatives of anthranilic acid have been shown to interfere with the function of FUBP1, leading to reduced cancer cell growth. nih.govnih.gov The synthesis of these FUBP1 inhibitors from anthranilic acid highlights the importance of precursors like this compound in the discovery of new therapeutic agents. nih.govnih.gov

Precursor CompoundKey TransformationResulting ScaffoldTherapeutic Target
This compoundReduction of nitro group5-Fluoroanthranilic AcidFUBP1

Exploration in Anti-Cancer Agent Development

The core structure derived from this compound, namely the anthranilic acid scaffold, is pivotal in the development of various anti-cancer agents. acs.org Anthranilic acid derivatives are considered versatile precursors for a multitude of organic compounds that exhibit a diverse spectrum of pharmaceutical activities, including anticancer properties. acs.org The presence of the fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. Therefore, this compound serves as a key intermediate for producing fluorinated analogs of potential anticancer drugs.

Role in Antitubercular Agent Synthesis

Nitroaromatic compounds have garnered significant interest as potential agents against Mycobacterium tuberculosis. The nitro group is a key feature in several compounds investigated for antitubercular activity. Research has shown that esters of nitrobenzoic acids can act as prodrugs, which may be activated by mycobacterial enzymes. nih.gov The nitrobenzoate scaffold is being actively explored for the development of new antitubercular drugs. nih.gov this compound, possessing both the critical nitro group and a fluorine atom for potentially enhanced activity, represents a valuable starting material for synthesizing novel compounds in the fight against tuberculosis.

Functionalization for Specialty Chemicals and Materials Science

Beyond its pharmaceutical applications, the chemical reactivity of this compound and its parent acid lends itself to the synthesis of specialty chemicals and functional materials. The precursor, 5-Fluoro-2-nitrobenzoic acid, is utilized in the production of dye carriers and as an additive to improve the performance of alkyd resin coatings. guidechem.com The presence of the aromatic ring and reactive functional groups allows for its incorporation into polymeric structures. Fluorinated compounds are generally valued in materials science for creating materials with specific properties such as thermal stability and chemical resistance, finding use in electronics and advanced polymers. alfa-chemistry.com The functional groups on the molecule can be modified to create monomers for polymerization or to be grafted onto other materials to impart desired surface properties.

Structure Activity Relationship Sar Studies of Ethyl 5 Fluoro 2 Nitrobenzoate Derivatives in Vitro Focus

Impact of Substituent Modifications on In Vitro Biological Activities

The biological activity of ethyl 5-fluoro-2-nitrobenzoate (B8730344) and its analogs is profoundly influenced by modifications to its core structure. SAR studies on related nitrobenzoate derivatives, particularly in the context of antimicrobial activity, have demonstrated that both the aromatic substituents and the nature of the ester group are critical determinants of efficacy.

Research on a library of nitrobenzoate esters against M. tuberculosis has shown that compounds with an aromatic nitro substitution are consistently among the most active. nih.gov Specifically, the 3,5-dinitrobenzoate (B1224709) esters exhibited the highest potency, indicating that the presence and position of the nitro group are paramount for biological function. nih.gov This suggests that for ethyl 5-fluoro-2-nitrobenzoate, the 2-nitro group is a key pharmacophoric feature.

Furthermore, modifications of the ester group, which alter properties like lipophilicity, play a significant role. A series of esters with varying alkoxy groups were prepared to explore this effect, revealing that a balance of lipophilicity is necessary for optimal activity. nih.gov While the ethyl ester provides a certain baseline, other alkyl or aryl esters could potentially modulate the compound's ability to cross cellular membranes and reach its target.

In broader studies of related heterocyclic compounds like benzothiazoles, it has been established that the chemical group at position 2 significantly dictates antiprotozoal properties. nih.gov This principle underscores the importance of systematic modifications around the aromatic core to map the pharmacophore and optimize activity. For instance, substituting different groups on the phenyl ring can dramatically alter functional activities, such as inhibiting cell proliferation and inducing apoptosis in cancer cell lines. nih.govresearchgate.net

Below is a data table summarizing the antimycobacterial activity of various substituted benzoate (B1203000) esters, illustrating the impact of substituent modifications.

Compound SeriesAromatic SubstitutionEster Group (R)Activity (MIC against Mtb H37Rv)
12-nitroEthylModerate
24-nitroEthylModerate
33,5-dinitroEthylHigh
43,5-dinitroPropylHigh
53,5-dinitroIsopropylHigh
6UnsubstitutedEthylLow

Note: This table is a representative summary based on findings that 3,5-dinitro esters are the most active class among the tested nitrobenzoates. nih.gov MIC stands for Minimum Inhibitory Concentration.

Investigation of Nitro Group Reduction in Biological Contexts

A central mechanism governing the biological activity of this compound is the reduction of its nitro group. Nitroaromatic compounds are often prodrugs, meaning they are inactive until metabolized within a cell to their active form. frontiersin.orgnih.gov This bioactivation is typically carried out by a family of enzymes known as nitroreductases. frontiersin.orgrsc.org

The process involves the enzymatic reduction of the strongly electron-withdrawing nitro group (–NO2) into electron-rich species such as the nitroso (–NO), hydroxylamino (–NHOH), and ultimately the amino (–NH2) group. frontiersin.org These reduced intermediates are often highly reactive and can covalently bind to cellular macromolecules like DNA, leading to cytotoxicity. mdpi.com This mechanism is the basis for the antimicrobial and potential anticancer activities of many nitro compounds. frontiersin.orgmdpi.com

Bacterial nitroreductases, which are found almost exclusively in bacteria, are particularly efficient at this conversion. nih.gov This enzymatic difference between bacterial and mammalian cells provides a basis for selective toxicity, making nitroaromatic compounds attractive candidates for antibiotic development. nih.gov The activation is a trigger, converting a stable, inactive compound into a potent toxin specifically within the target cell. frontiersin.org

Influence of Halogen and Ester Groups on Molecular Interactions

The fluorine and ethyl ester moieties of this compound are critical for modulating the molecule's physicochemical properties and its interactions with biological targets.

The halogen group (fluorine) at position 5 has a significant electronic influence. As a highly electronegative atom, it acts as an electron-withdrawing group, which can affect the reduction potential of the nearby nitro group. This can, in turn, influence the rate and efficiency of its bioactivation by nitroreductases. Furthermore, fluorine substitution can enhance membrane permeability and metabolic stability, common strategies used in medicinal chemistry to improve a drug's pharmacokinetic profile.

Studies on Enzyme Activity and Inhibition (e.g., Nitroreductases, p38α Mitogen-Activated Protein Kinase, ODC)

The biological effects of this compound derivatives are intrinsically linked to their interactions with specific enzymes.

Nitroreductases: As discussed, these enzymes are paramount for the activation of nitroaromatic prodrugs. frontiersin.org Bacterial Type I nitroreductases, such as NfsA and NfsB from E. coli, are particularly well-studied and are often employed in gene-directed enzyme-prodrug therapy (GDEPT) to sensitize cancer cells to specific nitroaromatic compounds. frontiersin.orgnih.gov The efficiency of this compound as a substrate for these enzymes is a key determinant of its potential therapeutic efficacy.

p38α Mitogen-Activated Protein Kinase (MAPK): The p38α MAPK is a key enzyme in signaling pathways related to inflammation and cellular stress. nih.gov While specific studies inhibiting p38α with this compound derivatives are not prominent in the literature, the general class of kinase inhibitors often involves heterocyclic aromatic structures. nih.gov The development of inhibitors for p38α is an active area of research, though many have failed in clinical trials, indicating a need for novel chemical scaffolds. nih.gov

Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell proliferation. nih.govnih.gov Inhibition of ODC is a validated strategy for cancer therapy and prevention. Notably, nitric oxide (NO) has been shown to inhibit ODC activity through S-nitrosylation of a critical cysteine residue on the enzyme. nih.gov Since the reduction of nitroaromatic compounds can lead to the formation of reactive nitrogen species, including NO, it is plausible that derivatives of this compound could indirectly inhibit ODC following their intracellular bioactivation. However, direct inhibitory studies are needed to confirm this hypothesis.

Multicellular Layer Assays for Prodrug Evaluation (in vitro models)

To better predict the in vivo efficacy of prodrugs like this compound, advanced in vitro models that mimic the complexity of native tissue are essential. Traditional two-dimensional (2D) monolayer cell cultures often fail to replicate the three-dimensional (3D) architecture, cell-cell interactions, and nutrient gradients of a real tumor. mdpi.com

Three-dimensional (3D) cell culture models , such as spheroids and organoids, have emerged as superior platforms for preclinical drug evaluation. umd.edunih.govcherrybiotech.com These models better represent the physiological environment experienced by cells, offering more accurate assessments of drug penetration, metabolism, and efficacy. umd.edunih.gov

For prodrugs that require enzymatic activation, 3D models are particularly valuable. For example, multicellular tumor spheroids can be used to evaluate the ability of a nitroaromatic prodrug to penetrate multiple cell layers and be activated in the hypoxic core of the spheroid, where nitroreductase activity is often upregulated. frontiersin.org The use of such models allows for the study of long-term drug effects and the development of drug resistance in a more realistic setting. mdpi.com These assays bridge the critical gap between simple 2D cultures and complex in vivo animal models, providing more reliable data for advancing therapeutic candidates. mdpi.com

Future Directions and Emerging Research Avenues for Ethyl 5 Fluoro 2 Nitrobenzoate

Green Chemistry Approaches to Synthesis

The traditional synthesis of nitroaromatic compounds, including esters like Ethyl 5-fluoro-2-nitrobenzoate (B8730344), often involves harsh conditions and the use of strong acids, such as mixtures of sulfuric and nitric acid, which raise environmental and safety concerns. google.comgoogle.com Future research is increasingly focused on developing greener, more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key green chemistry approaches applicable to the synthesis of Ethyl 5-fluoro-2-nitrobenzoate include:

Catalytic Nitration: Moving away from stoichiometric amounts of mixed acids, research is exploring the use of solid acid catalysts, such as zeolites. scirp.org These catalysts are often reusable, reduce corrosive waste streams, and can offer higher selectivity, thus minimizing the formation of unwanted isomers. google.com

Alternative Solvents: The use of environmentally benign solvents, such as ionic liquids or supercritical fluids, is a promising area. These can replace volatile organic compounds (VOCs) typically used in organic synthesis, leading to a cleaner process.

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound as alternative energy sources can significantly accelerate reaction times and improve yields. scirp.org These techniques offer more efficient energy transfer compared to conventional heating methods. For instance, the synthesis of Ethyl 4-nitrobenzoate (B1230335) has been successfully demonstrated using ultrasound and microwave irradiation, suggesting a viable path for its fluorinated analogue. scirp.org

A comparative overview of traditional versus green synthesis methodologies highlights the potential for significant process improvements.

FeatureTraditional SynthesisGreen Chemistry Approach
Reagents Stoichiometric mixed acids (H₂SO₄/HNO₃) google.comgoogle.comCatalytic systems (e.g., zeolites), milder nitrating agents scirp.org
Solvents Volatile organic compounds (VOCs)Benign solvents, ionic liquids, or solvent-free conditions scirp.org
Energy Conventional heating (reflux) nih.govMicrowave irradiation, sonication scirp.org
Waste High volume of acidic, corrosive wasteReduced waste, recyclable catalysts
Efficiency Longer reaction times, potential for side productsFaster reactions, higher selectivity

Adopting these green chemistry principles is crucial for the environmentally responsible and economically viable large-scale production of this compound.

Novel Derivatization Strategies for Enhanced Bioactivity

This compound is an important intermediate in the synthesis of pharmaceuticals. bldpharm.comlookchem.com Its molecular structure, featuring an ester, a nitro group, and a fluorine atom, offers multiple reaction sites for chemical modification. Future research will heavily focus on novel derivatization strategies to synthesize new chemical entities with enhanced biological activity. The strategic modification of this scaffold can lead to the development of compounds targeting a wide range of diseases.

Promising derivatization pathways include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which is a key functional group in many biologically active molecules. This amino group can then be further modified, for example, through acylation or alkylation, to produce a library of new compounds for screening.

Amidation of the Ester: The ethyl ester group can be converted into a variety of amides by reacting it with different primary or secondary amines. chemicalbook.comchemicalbook.com This is a common strategy in medicinal chemistry to modulate properties like solubility, stability, and receptor binding affinity.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles. This allows for the introduction of diverse functionalities onto the aromatic ring, significantly expanding the chemical space for drug discovery.

Derivatives of structurally similar compounds have shown significant potential as antimicrobial, anticancer, and anti-inflammatory agents. derpharmachemica.comresearchgate.netnih.gov For instance, various nitroimidazole derivatives have been synthesized and tested for their antibacterial activities. derpharmachemica.com Similarly, novel 2-styryl-5-nitroimidazole derivatives have been investigated as potential anticancer agents. researchgate.net

Derivatization ReactionTarget Functional GroupPotential Biological Application
Nitro Group ReductionPrimary Amine (-NH₂)Precursor for enzyme inhibitors, receptor ligands
Ester Hydrolysis/AmidationCarboxylic Acid (-COOH) / Amide (-CONR₂)Improved solubility, modulation of binding affinity chemicalbook.comchemicalbook.com
Nucleophilic Substitution of FluorineEthers, Amines, ThioethersIntroduction of diverse pharmacophores

By systematically exploring these derivatization strategies, researchers can generate novel compounds based on the this compound core for comprehensive biological evaluation.

Advanced Computational Modeling for Predictive Research

The integration of advanced computational modeling into the research and development process offers a powerful tool for accelerating the discovery of new applications for this compound and its derivatives. In silico methods can predict molecular properties, biological activities, and potential binding interactions before a compound is ever synthesized, saving significant time and resources.

Key computational approaches include:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. researchgate.net For example, molecular docking has been used to study fluoro-nitro benzothiazolourea analogs for neurodegenerative diseases and to investigate potential FAK inhibitors for cancer therapy. researchgate.netresearchgate.net This approach can be used to screen libraries of virtual derivatives of this compound against various disease targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. This is particularly useful for understanding reaction mechanisms and for designing new functional materials with specific electronic or optical properties.

Computational MethodApplication for this compound ResearchPredicted Outcomes
Molecular Docking Screening virtual libraries of derivatives against protein targets. researchgate.netphcog.comBinding affinity, interaction modes, identification of potential drug candidates.
QSAR Predicting the bioactivity of novel derivatives based on their structure.IC₅₀ values, inhibitory potential, toxicity profiles.
DFT Calculating electronic properties and reactivity. researchgate.netMolecular orbital energies, electrostatic potential, reaction pathways.

By leveraging these predictive models, research can be more targeted and efficient, focusing synthetic efforts on compounds with the highest probability of success, whether for therapeutic applications or material science innovations.

Integration into Complex Polyfunctional Systems

The unique arrangement of three distinct functional groups (ester, nitro, and fluoro) makes this compound a highly valuable building block for the synthesis of complex, polyfunctional molecules. ossila.com The differential reactivity of these groups allows for selective and sequential chemical transformations, enabling the construction of intricate molecular architectures.

The versatility of this compound is evident in its potential to serve as a starting material for:

Polycyclic Heterocycles: The functional groups on the benzene (B151609) ring can be used as handles to build fused ring systems. For instance, the nitro group can be reduced to an amine, which can then participate in a cyclization reaction with a group introduced by modifying the ester. Such heterocyclic cores are common in many pharmaceuticals. ossila.com

Peptidomimetics: The fluorinated nitrobenzoic acid core can be incorporated into peptide-like structures that mimic the conformation of natural peptides. ossila.com These peptidomimetics are often more stable to enzymatic degradation than their natural counterparts and are a key area of drug development.

Multi-Step Synthesis of APIs: As a readily available intermediate, it can be a crucial starting point in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Each functional group can be manipulated in a controlled sequence to build up the final target molecule.

Exploration in New Material Science Applications

Beyond its role in life sciences, the electronic properties of this compound make it an intriguing candidate for applications in material science. The presence of a strong electron-withdrawing nitro group and an electronegative fluorine atom significantly influences the electron density of the aromatic ring, which can be harnessed for the creation of novel functional materials.

Emerging research areas include:

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). bldpharm.com The electronic properties imparted by the fluoro and nitro groups can be tuned through derivatization to create materials with specific energy levels suitable for these applications.

Fluorescent Probes: Related fluorinated nitrobenzoic acids are used in the synthesis of fluorescent sensors. ossila.com The ester can be reacted with fluorescent dyes, and the nitro group acts as a quencher. The fluorescence can be "turned on" in the presence of specific analytes that react with the molecule. This suggests a pathway for developing novel sensors based on the this compound scaffold.

Advanced Polymers: Incorporation of this monomer into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, or altered dielectric constants. The rigid aromatic core and polar functional groups can influence the macroscopic properties of the resulting polymer.

The exploration of this compound in material science is still in its early stages, but its chemical functionality presents a rich platform for the design and synthesis of next-generation organic materials.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of ethyl 5-fluoro-2-nitrobenzoate, and how are they experimentally determined?

  • Methodology :

  • Physical Properties : Density (1.333 g/cm³), boiling point (296.3°C), and refractive index (1.528) are typically measured using pycnometry, distillation under reduced pressure, and refractometry, respectively .

  • Spectroscopic Characterization : NMR (¹H/¹³C) and IR spectroscopy confirm the nitro and ester functional groups. For example, the nitro group exhibits strong absorption at ~1530 cm⁻¹ in IR .

  • Purity Assessment : HPLC or GC-MS with internal standards quantifies impurities, while melting point analysis ensures crystallinity .

    • Data Table :
PropertyValueMeasurement Technique
Molecular Weight213.16 g/molMass Spectrometry
Density1.333 g/cm³Pycnometry
Boiling Point296.3°CDistillation

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise Synthesis : Start with 5-fluoro-2-nitrobenzoic acid, followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄).
  • Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate 4:1) to track esterification progress.
  • Purification : Recrystallization from ethanol or column chromatography removes unreacted acid or byproducts .
  • Yield Optimization : Adjust molar ratios (e.g., excess ethanol shifts equilibrium) and temperature (60–80°C for esterification) .

Advanced Research Questions

Q. What are the challenges in analyzing hydrogen-bonding interactions in this compound crystals, and how can they be addressed?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves molecular packing. The nitro and ester groups often form C=O···H–C or F···H interactions .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
  • Challenges : Weak F···H bonds may require high-resolution data (d-spacing < 1 Å) and low-temperature measurements to reduce thermal motion artifacts .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies and charge distribution. The nitro group meta to fluorine enhances electrophilicity at the para position .
  • Experimental Validation : React with amines (e.g., piperazine) in DMF at 100°C. Monitor substitution via ¹⁹F NMR (fluorine as a leaving group) .
  • Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants, correlating with Hammett σ values .

Q. What strategies mitigate risks during large-scale synthesis of this compound?

  • Methodology :

  • Hazard Analysis : Identify risks (e.g., nitro group explosivity, ethanol flammability) using HAZOP studies.
  • Process Safety : Replace batch reactors with flow chemistry to control exothermic esterification .
  • Waste Management : Neutralize acidic waste with NaHCO₃ and recover ethanol via fractional distillation .

Methodological Notes

  • Contradictions : reports a boiling point of 296.3°C, but similar nitroaromatics (e.g., 2-fluoro-5-nitrobenzoic acid) often decompose near 300°C, suggesting thermal stability limits under standard conditions .
  • Software Tools : SHELX (for crystallography) and Gaussian (for computational modeling) are critical for advanced analyses .

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